N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19-15(11-3-2-4-12(11)18-19)17-16(20)10-5-6-13-14(9-10)22-8-7-21-13/h5-6,9H,2-4,7-8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLPRGYHSHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. The pyrazole moiety is known for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound through a review of recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H16N3O3
- Molecular Weight : 300.31 g/mol
- CAS Number : 2034289-34-2
This compound features a complex arrangement that includes both a pyrazole and a dioxine ring, which are often associated with enhanced biological activity.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. A study highlighted the antifungal potency of related pyrazole compounds against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .
Alpha-Amylase Inhibition
Alpha-amylase inhibition is crucial for managing diabetes by slowing carbohydrate digestion. Research indicated that certain pyrazole derivatives possess strong alpha-amylase inhibitory activity. For example, IC50 values for related compounds ranged from to mg/mL, significantly outperforming the standard control acarbose . This suggests that this compound may also exhibit similar properties.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives is another area of interest. Compounds containing the pyrazole ring have been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems . This property is vital for developing therapeutic agents aimed at conditions associated with oxidative damage.
Study on Antimicrobial Effects
In a controlled laboratory setting, researchers evaluated the antimicrobial effects of several pyrazole derivatives against common pathogens. The results indicated that derivatives with structural similarities to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Target Compound | S. aureus | TBD |
Study on Alpha-Amylase Inhibition
A comparative study assessed the alpha-amylase inhibition capacity of various pyrazole derivatives. The target compound was included in this analysis:
| Compound | IC50 Value (mg/mL) |
|---|---|
| Acarbose | 0.26 |
| Compound C | 0.12 |
| Target Compound | TBD |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has been explored in various studies. Researchers have utilized simple and efficient methodologies to produce this compound. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the carboxamide derivatives have shown promising growth inhibitory properties against human cancer cells (Deady et al., 2003). The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Studies suggest that this compound can be effective against a range of bacterial strains and may serve as a lead compound for developing new antimicrobial agents (Rani et al., 2017).
Antioxidant Activity
The antioxidant properties of this compound are notable as well. It has been shown to scavenge free radicals effectively, which could make it useful in treating oxidative stress-related diseases. The antioxidant activity is likely attributed to the presence of specific functional groups within its molecular structure.
Anti-inflammatory Applications
In silico studies have suggested that this compound may act as an inhibitor of enzymes involved in inflammatory processes. This opens avenues for its use in treating inflammatory diseases (e.g., arthritis).
Platelet Production Enhancement
The compound's structural analogs have been investigated for their ability to enhance platelet production through agonistic activity on thrombopoietin receptors. Such properties may be beneficial in treating conditions like thrombocytopenia (US Patent US7795293B2).
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Deady et al., 2003 | Demonstrated cytotoxicity against various cancer cell lines. |
| Rani et al., 2017 | Showed significant antimicrobial activity against bacterial strains. |
| In Silico Studies | Suggested potential as a 5-lipoxygenase inhibitor for anti-inflammatory effects. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 2,3-dihydrobenzo[b][1,4]dioxine moiety in this compound?
- Methodology : The dihydrobenzodioxine core is typically synthesized via nucleophilic substitution or cyclization reactions. For example, coupling 2,3-dihydroxybenzoic acid derivatives with dihalides under basic conditions (e.g., K₂CO₃ in DMF) can yield the dioxane ring . Optimization of solvent polarity and reaction temperature is critical to avoid side products like over-oxidation or incomplete cyclization.
- Validation : Confirm ring formation via (e.g., characteristic singlet for dioxane protons at δ 4.2–4.5 ppm) and (quaternary carbons at ~100–110 ppm) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodology :
- NMR discrepancies : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent shifts. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the tetrahydrocyclopenta[c]pyrazole region .
- Mass spectrometry : Compare HRMS (ESI) experimental and theoretical values for molecular ion [M+H]⁺. Deviations >5 ppm suggest impurities or incorrect fragmentation pathways .
Q. What computational tools are suitable for predicting the compound’s reactivity or stability?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Solubility prediction : Apply Hansen solubility parameters (HSPiP software) to optimize solvent systems for crystallization .
Advanced Research Questions
Q. How can researchers design experiments to probe the compound’s biological activity while minimizing off-target effects?
- Methodology :
- Targeted assays : Use structure-based virtual screening (AutoDock Vina) to identify potential protein targets, focusing on kinases or GPCRs due to the pyrazole and benzodioxine motifs .
- Selectivity profiling : Employ a panel of recombinant enzymes (e.g., CYP450 isoforms) to assess metabolic stability and off-target interactions .
Q. What strategies resolve low yields in the final amide coupling step?
- Methodology :
- Coupling reagents : Compare HATU vs. EDCI/HOBt efficiency in anhydrous DMF or THF. Monitor reaction progress via LC-MS to identify intermediates .
- Steric hindrance mitigation : Introduce microwave-assisted synthesis (100–120°C, 30 min) to enhance activation of the carboxylate group .
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design (e.g., Minitab) to variables like temperature, catalyst loading, and solvent ratio. Prioritize factors using Pareto charts .
- Continuous flow chemistry : Implement microreactors for precise control of exothermic steps (e.g., cyclization) to reduce byproducts .
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
